![molecular formula C30H27F6NO3 B12327503 1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- CAS No. 552293-34-2](/img/structure/B12327503.png)
1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)-
Description
This compound is a structurally complex pyridinecarboxylic acid derivative characterized by:
- A phenylmethyl ester group at the pyridine ring's 1(2H) position.
- A (2S)-configured stereocenter with a substituted ethoxymethyl chain containing a (1R)-1-[3,5-bis(trifluoromethyl)phenyl] group.
- A 3,4-dihydro-2-phenyl moiety fused to the pyridine ring.
Its design incorporates trifluoromethyl groups (electron-withdrawing substituents) and a chiral center, which are critical for modulating physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.
Properties
CAS No. |
552293-34-2 |
---|---|
Molecular Formula |
C30H27F6NO3 |
Molecular Weight |
563.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-2-phenyl-3,4-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C30H27F6NO3/c1-21(23-16-25(29(31,32)33)18-26(17-23)30(34,35)36)40-20-28(24-12-6-3-7-13-24)14-8-9-15-37(28)27(38)39-19-22-10-4-2-5-11-22/h2-7,9-13,15-18,21H,8,14,19-20H2,1H3/t21-,28-/m1/s1 |
InChI Key |
AIWAGJRRWAEYMK-LYZGTLIUSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CCC=CN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC=CN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- typically involves multiple steps, including the formation of the pyridine ring, the introduction of the phenyl and trifluoromethyl groups, and the esterification process. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Overview
The compound has the following molecular characteristics:
- Molecular Formula : C30H27F6NO3
- Molecular Weight : 563.5 g/mol
- IUPAC Name : Benzyl (2S)-2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-2-phenyl-3,4-dihydropyridine-1-carboxylate
- CAS Number : 552293-34-2
Chemistry
1(2H)-Pyridinecarboxylic acid derivatives serve as essential building blocks for synthesizing more complex organic molecules. Their unique functional groups allow for various chemical reactions, including:
- Oxidation : Can yield carboxylic acids.
- Reduction : May produce alcohols or amines.
- Substitution Reactions : Facilitate the introduction of new functional groups.
Biology
Research indicates that this compound exhibits significant biological activity. Studies have investigated its interactions with biomolecules, particularly its role as a potential ligand for peroxisome proliferator-activated receptors (PPARs). For instance, a derivative of pyridinecarboxylic acid showed promise in reducing inflammatory responses in models of Chagas disease by modulating pro-inflammatory mediators like nitric oxide synthase (NOS2) and cytokines such as TNF-α and IL-6 .
Medicine
The compound is being explored for its therapeutic properties. Notable applications include:
- Anti-inflammatory Activity : Demonstrated efficacy in reducing inflammation in animal models.
- Anticancer Properties : Investigated for its potential to inhibit tumor growth through modulation of vascular remodeling .
Industry
In industrial applications, the compound is utilized in developing new materials and chemical processes. Its unique structural features make it suitable for creating specialized polymers and coatings.
Case Study 1: Anti-inflammatory Effects
A study published in Frontiers in Immunology assessed the anti-inflammatory effects of a pyridinecarboxylic acid derivative in T. cruzi-infected mice. The results indicated that treatment significantly decreased inflammatory cytokines and improved vascular remodeling .
Case Study 2: Synthesis of Complex Molecules
Research documented in Crystal Growth & Design highlighted the use of pyridinecarboxylic acid derivatives as precursors for synthesizing photoresponsive materials. The study emphasized their role in enhancing the functionality of hydrogels used in drug delivery systems .
Summary of Key Findings
Application Area | Key Findings |
---|---|
Chemistry | Serves as a building block for complex organic synthesis; undergoes oxidation, reduction, and substitution reactions. |
Biology | Exhibits significant biological activity; potential PPAR ligand influencing inflammatory responses. |
Medicine | Shows anti-inflammatory and anticancer properties; investigated for therapeutic applications. |
Industry | Utilized in developing specialized materials and chemical processes. |
Mechanism of Action
The mechanism by which 1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The compound’s bis(trifluoromethyl)phenyl group distinguishes it from analogs with simpler aryl or alkyl substituents. Key comparisons:
Note: *Estimated based on structural analogs due to lack of direct data.
Stereochemical and Functional Group Comparisons
- Chirality: The (2S) configuration contrasts with non-chiral analogs (e.g., ’s benzyl ester compound), which lack stereocenters. Chirality can significantly influence target binding and metabolic pathways .
- Ester Groups : The phenylmethyl ester in the target compound may confer slower hydrolysis rates compared to methyl or ethyl esters (e.g., ), prolonging bioavailability .
- Trifluoromethyl vs.
Biological Activity
The compound 1(2H)-Pyridinecarboxylic acid, 2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)- is a complex organic molecule with potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial and antitumor properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring, a trifluoromethyl-substituted phenyl group, and an ether linkage. These structural features contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. For instance, 5-butyl-2-pyridine carboxylic acid showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.069 mg/mL to 1.12 mg/mL, indicating strong efficacy against pathogenic strains .
Table 1: Antimicrobial Activity of Pyridinecarboxylic Acid Derivatives
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
---|---|---|---|
5-butyl-2-pyridine carboxylic acid | 0.069 - 1.12 | 8.925 - 17.85 | E. coli, B. cereus |
Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide | 1.44 | Not specified | SRD5A1 enzyme |
The mechanism of action involves the disruption of bacterial cell integrity, leading to cell lysis observed through changes in morphology such as blebbing and cell wall rupture .
Antitumor Activity
The antitumor potential of pyridine derivatives has been explored in various studies. For example, compounds similar to the one have shown cytotoxic effects against cancer cell lines such as HepG2 (human liver carcinoma) and A549 (human lung carcinoma) cells. The IC50 values for these compounds suggest effective inhibition of cell proliferation.
Case Study: DPPCAH and Its Copper Complex
A related compound, di-2-pyridylketone-2-pyridine carboxylic acid hydrazone (DPPCAH) , demonstrated significant antitumor activity through interaction with bovine serum albumin (BSA), affecting the drug's cytotoxicity profile . The study highlighted that DPPCAH exhibited an IC50 value indicating effective growth inhibition of HepG2 cells.
The biological activity of these compounds is often linked to their ability to interact with specific enzymes or proteins within cells:
- Inhibition of Enzymatic Activity : Compounds like caffeic acid derivatives have been shown to inhibit steroid 5α-reductase type 1 (SRD5A1), which plays a crucial role in testosterone metabolism . The inhibition mechanism involves both suppression of enzyme expression and direct enzymatic inhibition.
- Protein Binding Interactions : The binding affinity to serum proteins like BSA can modulate the pharmacokinetics and bioavailability of these compounds, influencing their therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.